molecular formula C19H20N2O7 B6002185 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid

Cat. No.: B6002185
M. Wt: 388.4 g/mol
InChI Key: CDEBSDOGADQHIH-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid is an organic compound that features both aromatic and aliphatic components This compound is characterized by the presence of an ethoxy group, a methoxy group, a nitrobenzoyl group, and a propanoic acid moiety

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-3-28-16-9-8-12(10-17(16)27-2)14(11-18(22)23)20-19(24)13-6-4-5-7-15(13)21(25)26/h4-10,14H,3,11H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBSDOGADQHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Esterification: Formation of the ethoxy and methoxy groups.

    Amidation: Coupling of the nitrobenzoyl group with the amino group.

    Carboxylation: Introduction of the propanoic acid moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the nitrobenzoyl and propanoic acid moieties could play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid
  • 3-(4-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid
  • 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-aminobenzoyl)amino]propanoic acid

Uniqueness

The unique combination of ethoxy, methoxy, nitrobenzoyl, and propanoic acid groups in 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid may confer distinct chemical properties and biological activities compared to similar compounds.

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